(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
Description
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is a chiral amino alcohol featuring a 2-chloro-6-methylphenyl substituent at the β-position of the ethanol backbone. Its synthesis involves coupling reactions using tert-butyl carbamate intermediates and reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by Boc deprotection with trifluoroacetic acid (TFA) .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
JKYKQPYQHAIXRY-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of dechlorinated or aminated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chloro-substituted aromatic ring can engage in hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its chloro and methyl substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
In dichlorobenzyl analogs (e.g., 2,4- and 2,6-dichloro derivatives), chlorine positioning alters collagenase inhibitory activity minimally (IC50: 12 μM vs.
Backbone Modifications: Ethanol-based structures (e.g., the target compound) exhibit lower steric demand and higher flexibility than pent-4-ynoic acid derivatives, which may reduce binding specificity but improve synthetic accessibility .
Physicochemical Properties :
- The methyl group at the 6-position likely increases logP (predicted ~2.8) compared to dichloro analogs (logP ~2.2), enhancing lipid solubility but reducing aqueous solubility.
Binding Interactions and Molecular Docking Insights
Docking studies on dichlorobenzyl pent-4-ynoic acids (Table 1) reveal:
- Hydrogen bonding : The carbonyl oxygen forms hydrogen bonds with Gln215 (2.202 Å in 2,4-dichloro vs. 1.961 Å in 2,6-dichloro) .
- π–π interactions : The phenyl ring interacts with Tyr201 (4.127–4.249 Å) .
For the target compound, the 2-chloro-6-methylphenyl group may sterically limit π–π interactions but could form hydrophobic contacts with residues like Leu218 or Val220. The methyl group might disrupt hydrogen bonding compared to hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives in ).
Biological Activity
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol, also known as (2S)-2-amino-2-(2-chloro-6-methylphenyl)ethanol, is a chiral compound with significant biological activity. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol. The compound features an amino group and a hydroxyl group attached to a secondary carbon, which allows for diverse interactions in biological systems. The presence of the 2-chloro-6-methylphenyl group contributes to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Chirality | (S)-configuration |
Enzyme Interaction
Research indicates that (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol acts as a biochemical probe or enzyme inhibitor. Its structural features enable it to engage in hydrogen bonding and hydrophobic interactions with specific enzymes or receptors, modulating their activity. This capability suggests its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Case Studies
- Inhibition of COX Enzymes : A study on related compounds revealed that they significantly inhibited cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. The IC50 values were comparable to standard anti-inflammatory drugs like celecoxib .
- Tyrosine Kinase Inhibition : Related compounds have demonstrated activity against protein tyrosine kinases, which are critical in cancer progression. This suggests that (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol may share similar pathways for therapeutic efficacy .
Research Findings
Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques have been employed to achieve these goals.
Moreover, the compound's unique chiral configuration allows for distinct interactions within biological systems compared to its analogs, potentially leading to different therapeutic effects and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
